molecular formula C10H22ClNO B1394689 3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride CAS No. 1220030-12-5

3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1394689
CAS No.: 1220030-12-5
M. Wt: 207.74 g/mol
InChI Key: YTASPXKTPZFCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains an isopentyloxy group and a methyl group attached to the pyrrolidine ring . The hydrochloride indicates that it’s a salt form, which generally increases the compound’s water solubility .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H22ClNO . The compound has an average mass of 207.741 Da and a mono-isotopic mass of 207.138992 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure . For instance, the presence of the hydrochloride salt form would likely make the compound more soluble in water compared to the free base .

Scientific Research Applications

Antibacterial and Antifungal Properties

3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride and its derivatives are studied for their potential antibacterial and antifungal properties. For instance, a study on a pyrrolidine derivative of carvotacetone showed notable activity against fungi and methicillin-resistant Staphylococcus aureus bacteria (Masila et al., 2020).

Synthesis and Industrial Applications

Pyrrolidines, including this compound, are crucial in heterocyclic organic chemistry and exhibit significant biological effects. They are used in medicine and various industries, such as in dyes and agrochemicals. A study exploring the synthesis of pyrrolidines demonstrates their broad applicability (Żmigrodzka et al., 2022).

Synthesis of Carbapenem Derivatives

The compound has been used in the synthesis of carbapenem derivatives with significant antibacterial activity. A particular study described the synthesis of 1β-methylcarbapenem derivatives with a pyrrolidine moiety and their efficacy against bacteria (Jeon et al., 2006).

Catalysis and Structural Chemistry

This compound is also significant in catalysis and structural chemistry. Its derivatives have been utilized in the preparation of diastereomeric derivatives for asymmetric Grignard cross-coupling reactions, demonstrating its utility in complex chemical syntheses (Nagel & Nedden, 1997).

Synthesis of Antimicrobial Agents

There's research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing antibiotics for veterinary pathogens, showcasing the compound's relevance in creating antimicrobial agents (Fleck et al., 2003).

Mechanism of Action

Without specific studies or experimental data, it’s challenging to predict the exact mechanism of action of “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride”. The mechanism of action would also depend on the context, such as whether the compound is being used as a reagent in a chemical reaction or as a bioactive molecule in a biological system .

Safety and Hazards

Without specific safety data or MSDS (Material Safety Data Sheet) information, it’s difficult to comment on the safety and hazards associated with “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride”. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride” would depend on its potential applications. If it shows promising properties, such as unique reactivity or bioactivity, it could be studied further for potential use in chemical synthesis or as a therapeutic agent .

Properties

IUPAC Name

3-(3-methylbutoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)4-6-12-8-10-3-5-11-7-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTASPXKTPZFCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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